Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The crude product is purified through recrystallization or filtration to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics
Mechanism of Action
The mechanism of action of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets:
Molecular Targets: The compound interacts with proteins and nucleic acids, leading to changes in their structure and function.
Pathways Involved: It can affect cellular pathways by altering the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
- Sodium 5-methoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
- Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulfonate
Uniqueness
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and staining .
Properties
CAS No. |
83221-42-5 |
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Molecular Formula |
C20H17N4NaO4S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;5-ethoxy-2-[(4-phenyldiazenylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O4S.Na/c1-2-28-18-12-13-19(20(14-18)29(25,26)27)24-23-17-10-8-16(9-11-17)22-21-15-6-4-3-5-7-15;/h3-14H,2H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
MJUTTWJVTUFSQX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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